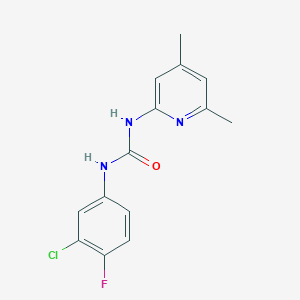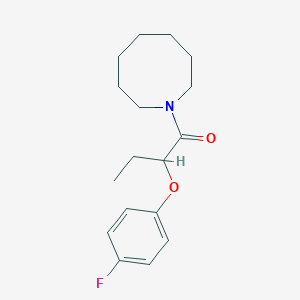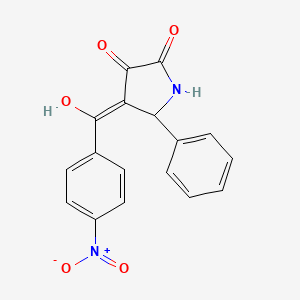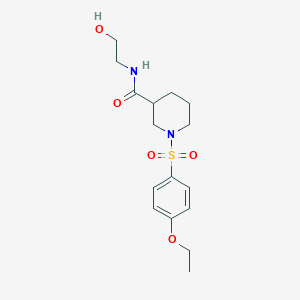
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring both chloro and fluoro substituents on the phenyl ring and dimethyl groups on the pyridine ring, contributes to its distinctive chemical properties.
準備方法
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-fluoroaniline and 4,6-dimethyl-2-aminopyridine.
Formation of Isocyanate: 3-Chloro-4-fluoroaniline is reacted with phosgene to form the corresponding isocyanate.
Urea Formation: The isocyanate is then reacted with 4,6-dimethyl-2-aminopyridine to form the desired urea derivative.
The reaction conditions usually involve the use of an inert solvent such as dichloromethane or toluene, and the reactions are carried out under anhydrous conditions to prevent hydrolysis of the isocyanate intermediate.
化学反応の分析
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines. Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.
科学的研究の応用
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can lead to the development of new therapeutic agents.
作用機序
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied.
類似化合物との比較
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea can be compared with other urea derivatives, such as:
1-(3-Chloro-4-fluorophenyl)-3-(4-methylpyridin-2-yl)urea: Similar structure but with only one methyl group on the pyridine ring.
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-3-yl)urea: Similar structure but with the urea linkage at a different position on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O/c1-8-5-9(2)17-13(6-8)19-14(20)18-10-3-4-12(16)11(15)7-10/h3-7H,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMJHUPHKXAANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
methanol](/img/structure/B5354383.png)



![4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5354405.png)
![ethyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5354408.png)
![2-(2-pyridinyl)-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine](/img/structure/B5354416.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5354422.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5354428.png)
![7-(3-chlorophenyl)-4-[(2,2-dimethylcyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5354436.png)
![N-[5-(3,4-dimethylbenzoyl)-2-morpholin-4-ylphenyl]acetamide](/img/structure/B5354442.png)
![N~1~-[2-(4-Methylpiperazino)-2-oxo-1-phenylethyl]-1-benzenesulfonamide](/img/structure/B5354451.png)
![N-ethyl-5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5354453.png)
![2-methyl-1-{1-[(4-methyl-1H-imidazol-5-yl)carbonyl]azetidin-3-yl}piperidine](/img/structure/B5354479.png)
